1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine

Catalog No.
S12518756
CAS No.
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-p...

Product Name

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h16,18,40H,6-15,17,19-39H2,1-5H3/b18-16-/t40-/m1/s1

InChI Key

WPAONTMCEBPEAF-KWNHIAGJSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

PC(18:1(11Z)/16:0) is a 1,2-diacyl-sn-glycero-3-phosphocholine.
PC(18:1(11Z)/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a complex phospholipid belonging to the class of glycerophospholipids. Its chemical formula is C₄₂H₈₂N₁O₈P, and it features two acyl chains: an 11Z-octadecenoyl group at the first position and a hexadecanoyl group at the second position. This compound plays a crucial role in cellular membranes, contributing to membrane fluidity and functionality due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments .

This compound exhibits significant biological activity, primarily due to its role in cell signaling and membrane dynamics. It functions as a secondary messenger in various signaling pathways, influencing processes such as inflammation and cell proliferation. The presence of unsaturated fatty acids like 11Z-octadecenoyl enhances its biological functions by promoting membrane fluidity, which is essential for proper receptor function and signal transduction .

Synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the glycerophospholipid backbone followed by acylation with the respective fatty acids.
  • Enzymatic Synthesis: Utilizing enzymes such as acyltransferases can facilitate the incorporation of specific fatty acids into the glycerol backbone.
  • Lipid Extraction: Isolation from natural sources where this lipid is present, followed by purification through chromatographic techniques.

These methods allow for the production of this phospholipid in both laboratory and industrial settings .

1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine has several applications:

  • Biomedical Research: Used as a model membrane component to study lipid bilayer properties and membrane protein interactions.
  • Drug Delivery Systems: Its amphiphilic nature makes it suitable for formulating liposomes for targeted drug delivery.
  • Nutraceuticals: Investigated for its potential health benefits related to cardiovascular health due to its fatty acid composition .

Interaction studies involving 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine focus on its role in cellular membranes. Research has shown that this compound interacts with various proteins involved in signal transduction pathways, influencing cellular responses. Furthermore, studies have demonstrated its ability to modulate lipid raft formation, which is critical for cellular signaling events .

Several compounds share structural similarities with 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine:

Compound NameAcyl GroupsUnique Features
1-palmitoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholinePalmitoyl & 11Z-octadecenoylContains palmitic acid instead of hexadecanoyl
1-(9Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine9Z-octadecenoyl & hexadecanoylDifferent position of double bond
1-docosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholineDocosanoyl & hexadecanoylLonger acyl chain at position 1

The uniqueness of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine lies in its specific combination of fatty acid chains and their positions on the glycerol backbone, which significantly influences its physical properties and biological activities compared to similar compounds .

The de novo synthesis of 1-(11Z-octadecenoyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine predominantly occurs via the Kennedy pathway, a conserved route in eukaryotes for phosphatidylcholine production. This pathway initiates with choline phosphorylation by choline kinase, followed by cytidylyltransferase-mediated conversion of phosphocholine to CDP-choline. The final step involves cholinephosphotransferase, which transfers the phosphocholine group from CDP-choline to diacylglycerol (DAG). However, the asymmetric acyl chain distribution in PC(16:0/18:1) requires precise enzymatic coordination at both sn-1 and sn-2 positions.

Acylation at the sn-1 Position

The sn-1 position is typically esterified with saturated fatty acids like palmitate (16:0) through the action of glycerol-3-phosphate acyltransferases (GPATs). In humans, AGPAT10/GPAT3, a bifunctional enzyme, demonstrates specificity for lysophosphatidic acid (LPA) and palmitoyl-CoA, enabling the synthesis of phosphatidic acid (PA) with a saturated acyl chain. PA is subsequently dephosphorylated to DAG, which serves as the backbone for PC synthesis. Enzyme kinetics studies reveal that AGPAT10/GPAT3 exhibits a Vmax of 2 nmol/min per mg protein for palmitoyl-CoA, ensuring efficient incorporation of 16:0 at the sn-1 position.

Acylation at the sn-2 Position

The sn-2 position is preferentially acylated with unsaturated fatty acids such as vaccenic acid (18:1(11Z)) via lysophosphatidylcholine acyltransferases (LPCATs). In diatoms, Phaeodactylum tricornutum LPCAT1 (PtLPCAT1) demonstrates broad substrate specificity, accepting acyl-CoAs ranging from 16:0 to 20:5. While PtLPCAT1 preferentially incorporates 20:4-CoA in diatoms, homologs in mammals show affinity for 18:1-CoA, facilitating the synthesis of PC(16:0/18:1). Structural analyses of LPCATs reveal a conserved His-157 residue critical for acyl-CoA binding, enabling regiospecific acylation at the sn-2 position.

Chemoenzymatic Synthesis Strategies

Semisynthetic approaches combine chemical and enzymatic methods to produce high-purity PC(16:0/18:1). For instance, 2-lysophosphatidylcholine can be chemically acylated using vaccenoyl anhydride and dimethylaminopyridine (DMAP), achieving yields exceeding 70%. Subsequent enzymatic hydrolysis with phospholipase A2 (PLA2) ensures regiopurity by selectively removing misincorporated acyl chains, followed by re-esterification with deuterated palmitoyl-CoA. This method achieves >96% chemical purity, underscoring the synergy between chemical efficiency and enzymatic specificity.

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

8

Exact Mass

759.57780557 g/mol

Monoisotopic Mass

759.57780557 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-09-2024

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